
N-Boc-L-prolinol
Overview
Description
N-Boc-L-prolinol (tert-butyl (2-hydroxymethylpyrrolidine)-1-carboxylate) is a chiral, Boc-protected derivative of L-prolinol, a pyrrolidine-based amino alcohol. Its structure features a hydroxymethyl group and a Boc group on the pyrrolidine ring, making it a versatile intermediate in asymmetric synthesis, organocatalysis, and pharmaceutical chemistry. The Boc group enhances solubility and stability while preserving the stereochemical integrity of the molecule .
Synthesis: this compound is typically synthesized from commercially available N-Boc-L-proline methyl ester via reduction (e.g., LiAlH₄) or directly from L-prolinol through Boc protection. highlights a two-step protocol starting from this compound (>99.9% ee) to prepare chiral triazole monomers in gram-scale yields (65–99%) .
Preparation Methods
Boc Protection of L-Prolinol
The direct Boc protection of L-prolinol represents the most straightforward route to N-Boc-L-prolinol. This method involves reacting L-prolinol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Reaction Conditions
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Reagents : L-prolinol, Boc anhydride, triethylamine (TEA)
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Solvent : Dichloromethane (CH₂Cl₂)
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Temperature : Room temperature (25°C)
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Time : 2.5 hours
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Workup : Sequential washing with citric acid, saturated NaCl, and water, followed by drying over MgSO₄ and solvent evaporation .
Yield and Purity
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Yield : 85–90% (crude), with recrystallization improving purity to >98% .
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Key Quality Control : ¹H-NMR confirms Boc-group integration (δ 1.40–1.45 ppm, tert-butyl) .
Industrial Adaptation
Large-scale implementations utilize continuous stirred-tank reactors (CSTRs) to maintain anhydrous conditions, achieving batch sizes >50 kg with 88% yield .
Reduction of N-Boc-L-Proline Methyl Ester
This two-step approach first synthesizes N-Boc-L-proline methyl ester, followed by reduction to the alcohol.
Step 1: Esterification of N-Boc-L-Proline
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Reagents : N-Boc-L-proline, methanol, thionyl chloride (SOCl₂)
Step 2: Borohydride Reduction
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Reagents : Sodium borohydride (NaBH₄), lithium chloride (LiCl)
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Solvent : Methanol
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Temperature : 5–20°C (ice-water bath initially, then ambient)
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Workup : Acidic quench (pH 2–3), extraction with dichloromethane, and recrystallization .
Yield and Selectivity
Catalytic Hydrogenation of N-Boc-Pyrrolidine Carboxylic Acid
A less common but scalable method involves hydrogenating N-Boc-pyrrolidine carboxylic acid derivatives.
Reaction Parameters
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Catalyst : Palladium on carbon (Pd/C, 5 wt%)
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Solvent : Ethanol
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Pressure : 50 psi H₂
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Temperature : 60°C
Performance Metrics
Industrial-Scale, Chromatography-Free Synthesis
Recent advancements prioritize eliminating chromatographic purification for cost-effective large-scale production.
Protocol Overview
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Starting Material : 4-Hydroxy-L-proline or L-pyroglutamic acid .
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Boc Protection : Boc anhydride, TEA, CH₂Cl₂, 25°C, 2 hours .
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Workup : Filtration and recrystallization from ethyl acetate/n-heptane .
Key Advantages
Comparative Analysis of Synthetic Methods
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Boc Protection | 85–90 | >98 | Moderate | High |
Ester Reduction | 94 | >99 | High | Moderate |
Catalytic Hydrogenation | 78–82 | >99 | Low | Low |
Industrial-Scale | 73 | >99 | High | High |
Critical Insights
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Boc Protection : Optimal for small-scale synthesis due to simplicity but limited by Boc anhydride cost .
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Ester Reduction : Balances yield and scalability, though NaBH₄/LiCl handling requires stringent temperature control .
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Industrial-Scale : Chromatography-free workflow reduces production costs by 40% compared to traditional methods .
Reaction Optimization Strategies
Temperature Control in Borohydride Reductions
Maintaining temperatures below 20°C prevents over-reduction and racemization. Studies show a 15% yield drop at 25°C versus 5°C .
Solvent Selection
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Methanol : Preferred for NaBH₄ reductions due to proton availability .
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THF : Suboptimal due to lower solubility of LiCl, reducing reaction efficiency by 20% .
Inert Atmosphere
Nitrogen or argon atmospheres prevent oxidation, critical for maintaining >99% ee in chiral products .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-(S)-pyrrolidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form 1-Boc-2-(S)-pyrrolidinemethane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products Formed:
Oxidation: 1-Boc-2-(S)-pyrrolidinecarboxaldehyde.
Reduction: 1-Boc-2-(S)-pyrrolidinemethane.
Substitution: 1-Boc-2-(S)-pyrrolidinemethyl tosylate.
Scientific Research Applications
Key Applications
- Organic Synthesis
- Peptide Synthesis
- Medicinal Chemistry
- Catalysis
- Fluorine Labeling
Synthesis of Daclatasvir
This compound has been used as a precursor in the synthesis of daclatasvir, an antiviral drug that inhibits the hepatitis C virus (HCV) non-structural protein 5A (NS5A). This application underscores the compound's importance in pharmaceutical chemistry and its role in addressing viral infections .
Development of Cognition-Enhancing Ligands
Research has demonstrated that derivatives of this compound can lead to the creation of novel ligands for nicotinic acetylcholine receptors, which are implicated in cognitive enhancement and neuroprotection. These studies highlight its potential therapeutic applications in treating cognitive decline and related disorders .
Comparative Analysis Table
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Used as an intermediate for complex molecule formation | Facilitates selective reactions |
Peptide Synthesis | Acts as a chiral auxiliary in SPPS | Ensures specific stereochemistry |
Medicinal Chemistry | Precursor for biologically active compounds | Potential treatment for neurological disorders |
Catalysis | Enhances reaction selectivity and efficiency | Improves asymmetric synthesis |
Fluorine Labeling | Marker for NMR characterization | Applicable in material science and sensor tech |
Mechanism of Action
The mechanism of action of 1-Boc-2-(S)-pyrrolidinemethanol is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
N-Boc-D-Prolinol
- Structural Difference: Enantiomer of N-Boc-L-prolinol.
- Synthesis: Similar to this compound but starting from D-proline. reports 99% enantiomeric purity for N-Boc-D-prolinol (α = +50.9° in CHCl₃) vs. 97% for this compound (α = −49.1°) .
- Applications : Used in kinetic resolutions and enantioselective syntheses where opposite stereochemistry is required. For example, in chiral diselenide catalysts for alkoxyselenylation reactions .
N-Boc-O-Tosyl Prolinol Derivatives
- Structural Difference : Tosyl (Ts) group replaces the hydroxymethyl group.
- Synthesis: Requires seven steps from N-Boc-trans-4-hydroxy-L-proline, yielding 28–38% total yield (vs. 65% for this compound-based catalysts) .
- Applications: Less efficient in asymmetric catalysis due to steric hindrance from the Ts group. For instance, Ts-substituted aminophosphines showed poor enantioselectivity (e.g., 23% ee) compared to Boc-protected analogs .
N-Boc-L-Proline
- Structural Difference : Carboxylic acid replaces the hydroxymethyl group.
- Synthesis : Derived from N-Boc-L-proline methyl ester in seven steps (11% total yield) .
- Applications: Less versatile in nucleophilic catalysis due to the absence of the hydroxymethyl group. However, it is critical in peptide synthesis and as a precursor to this compound .
N-(4-Nitrophenyl)-(L)-Prolinol (NPP)
- Structural Difference : Lacks the Boc group; features a 4-nitrophenyl substituent.
- Applications: Exhibits superior second-harmonic generation (SHG) efficiency in nonlinear optics due to optimized hydrogen-bonding and chiral packing in crystals. NPP’s SHG efficiency is an order of magnitude higher than Boc-protected analogs .
Comparative Data Tables
Key Research Findings
- Catalytic Superiority: this compound-derived catalysts (e.g., 83a) outperform Ts-substituted analogs in asymmetric Michael additions (up to 99% ee) due to favorable hydrogen-bonding interactions .
- Deuteration Efficiency: this compound enables electroreductive deuteroarylation with 99% D-incorporation, a feat unmatched by bulkier analogs like N-Boc-O-tosyl derivatives .
Biological Activity
N-Boc-L-prolinol, also known as 1-Boc-2-(S)-pyrrolidinemethanol, is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, biological roles, and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 201.26 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Melting Point | 60-64 °C |
Boiling Point | 289.5 ± 13 °C |
Flash Point | 128.9 ± 19.8 °C |
These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various experimental applications.
Synthesis of this compound
The synthesis of this compound generally involves the protection of the amine group in L-prolinol with a Boc (tert-butyloxycarbonyl) group. This modification enhances the compound's stability and solubility, facilitating its use in biological studies and applications. The detailed synthetic pathways often utilize various reagents and conditions to achieve high yields and purity.
Organocatalytic Properties
This compound has been extensively studied for its organocatalytic properties. Research indicates that it can act as an effective catalyst in asymmetric reactions, particularly in the conjugate addition of ketones to nitroolefins. For example, a study demonstrated that chiral solvents derived from L-prolinol exhibited superior yields and selectivities compared to traditional solvents, showcasing its potential for sustainable chemistry applications .
Anticancer Activity
Another significant aspect of this compound is its role in drug discovery, particularly in developing anticancer agents. Analogues of dolastatin 10 synthesized using this compound have shown promising biological activity against various cancer cell lines. These modifications aim to enhance the efficacy and reduce the toxicity of existing chemotherapeutics .
Case Studies
- Asymmetric Organocatalysis : A study utilized this compound-based chiral eutectic mixtures as solvents in asymmetric catalysis, resulting in high yields and selectivity for specific reactions .
- Anticancer Drug Development : Research focused on synthesizing dolastatin analogues highlighted the utility of this compound in modifying existing compounds to improve their anticancer properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Boc-L-prolinol, and how can reaction efficiency be optimized?
this compound is typically synthesized via the Mitsunobu reaction, where L-prolinol reacts with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions. Key parameters include maintaining anhydrous environments and using catalysts like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) . Optimization involves monitoring reaction time (12–24 hours) and temperature (0–25°C), with purification via column chromatography (hexane/ethyl acetate gradients) to achieve >98% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals confirm its structure?
- 1H-NMR : Peaks at δ 1.40–1.45 ppm (tert-butyl group), δ 3.40–3.70 ppm (pyrrolidine-CH₂), and δ 4.10–4.30 ppm (methanol proton) .
- 13C-NMR : Signals at δ 28.2 (Boc methyl groups), δ 80.1 (Boc quaternary carbon), and δ 60.5 (pyrrolidine-CH₂) .
- GC/MS : Molecular ion peak at m/z 201.27 (C₁₀H₁₉NO₃) .
Q. What storage conditions ensure the stability of this compound, and how does purity affect shelf life?
Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Purity >98% (GC) minimizes decomposition; impurities like residual solvents (e.g., THF) accelerate degradation. Periodic NMR analysis is recommended for long-term stability assessment .
Advanced Research Questions
Q. How can this compound be utilized as a chiral auxiliary in asymmetric catalysis, and what factors influence enantioselectivity?
this compound’s rigid pyrrolidine ring and Boc group enhance stereocontrol in reactions like aldol condensations or Michael additions. Enantioselectivity depends on:
- Solvent polarity : Low-polarity solvents (toluene) favor transition-state organization .
- Temperature : Lower temperatures (e.g., -20°C) reduce kinetic competition between pathways .
- Catalyst loading : 5–10 mol% balances reactivity and cost .
Q. How should researchers address contradictions in stereochemical outcomes when using this compound in supramolecular assemblies?
Discrepancies in chiroptical data (e.g., circular dichroism vs. computational models) may arise from aggregation states or solvent effects. Mitigation strategies:
- Compare experimental data (e.g., NMR coupling constants) with DFT-optimized structures .
- Conduct concentration-dependent studies to identify aggregation thresholds .
- Validate purity via HPLC to rule out enantiomeric impurities .
Q. What computational methods are effective for modeling this compound’s interactions in host-guest systems?
- DFT calculations : B3LYP/6-31G(d) level predicts optimized geometries and non-covalent interactions (e.g., hydrogen bonding with carbonyl groups) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. DMSO) on conformational flexibility .
- Docking studies : Use software like AutoDock to predict binding affinities in enzyme-active sites .
Q. How do researchers design experiments to compare this compound’s efficacy in vitro versus in vivo models?
- In vitro : Assess cytotoxicity (MTT assay) and enzymatic inhibition (IC₅₀) in cell lines (e.g., HEK293) .
- In vivo : Use rodent models to evaluate pharmacokinetics (oral bioavailability, half-life) and metabolite profiling (LC-MS/MS) .
- Controls : Include Boc-deprotected prolinol to isolate the Boc group’s role in bioactivity .
Q. Methodological Guidance
- Synthetic Reproducibility : Document reaction conditions (solvent, catalyst ratios) in the Supporting Information, adhering to Beilstein Journal guidelines .
- Data Validation : Use triplicate measurements for NMR and GC data; report confidence intervals for biological assays .
- Conflict Resolution : Apply the FINER framework (Feasibility, Interest, Novelty, Ethics, Relevance) to refine hypotheses when data conflicts arise .
Properties
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFLLBPMZCIGRM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349181 | |
Record name | N-Boc-L-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69610-40-8 | |
Record name | N-Boc-L-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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